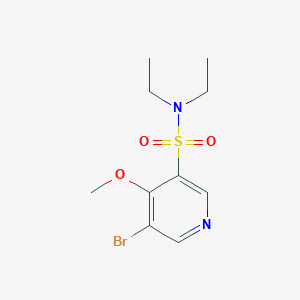
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is a complex compound that combines pyridine and pyrimidine ligands with a ruthenium center and tetrahexafluorophosphate counterions. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. The combination of these ligands with ruthenium can lead to various applications in catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate typically involves the coordination of pyridine and pyrimidine ligands to a ruthenium center. One common method involves the reaction of ruthenium chloride with the ligands in the presence of a suitable base, followed by the addition of tetrahexafluorophosphate to form the final complex . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction can yield lower oxidation states. Substitution reactions result in new complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the ruthenium center with target molecules, such as DNA or proteins. The pyridine and pyrimidine ligands facilitate the binding of the complex to these targets, leading to various biological effects. For example, in anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with DNA and disrupting its function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with applications in catalysis and materials science.
Ruthenium(II) tris(bipyridine): A well-known ruthenium complex with three bipyridine ligands, used in photochemistry and electrochemistry.
Uniqueness
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is unique due to the combination of pyridine and pyrimidine ligands, which provide distinct electronic and steric properties. This uniqueness enhances its versatility in various applications, particularly in catalysis and medicinal chemistry.
Propiedades
Fórmula molecular |
C28H22F24N8P4Ru |
|---|---|
Peso molecular |
1151.5 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.4F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;4*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;;;/q;;;4*-1;+4 |
Clave InChI |
MZNRTIPXDREAIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)


![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)

![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)



